Organoleptic Profile: Odor Character and Potency vs. Key Isomer (2E,6Z)-Nona-2,6-dienal
The (3Z,6Z)-nona-3,6-dienal isomer provides a distinct 'fatty, green' odor character, as opposed to the 'green, cucumber, melon, fatty' profile of its close analog, (2E,6Z)-nona-2,6-dienal [1]. While the latter is extremely potent with an odor threshold of 0.013 μg/L in water [2], the (3Z,6Z) isomer's profile is essential for accurately replicating the complex aroma of fresh cucumber and other fruits, where it is a primary contributor [3]. The difference in odor quality is not a nuance but a functional distinction for formulation science.
| Evidence Dimension | Odor Description |
|---|---|
| Target Compound Data | Fatty, green, cucumber (at 0.10% in dipropylene glycol) [1] |
| Comparator Or Baseline | (2E,6Z)-Nona-2,6-dienal: Green, cucumber, melon, fatty [1] |
| Quantified Difference | Qualitative difference in odor character; (2E,6Z) isomer has a quantifiable threshold of 0.013 μg/L in water [2] |
| Conditions | Sensory evaluation in water and model solutions |
Why This Matters
Procurement of the correct isomer is non-negotiable for flavor and fragrance formulations aiming to achieve a specific organoleptic target; substituting with a more potent but characteristically different isomer will lead to off-notes.
- [1] The Good Scents Company. (n.d.). 3,6-nonadienal. TGSC Information System. View Source
- [2] Chiang et al. (2024). Characterization of Odorants in a Commercial Culinary Sage (Salvia officinalis L.) and Several Cultivars. Reported in Scite.org. View Source
- [3] Grosch, W., & Schwarz, J. M. (1971). Linoleic and linolenic acid as precursors of the cucumber flavor. Lipids, 6(5), 351-352. View Source
